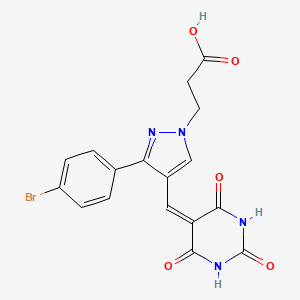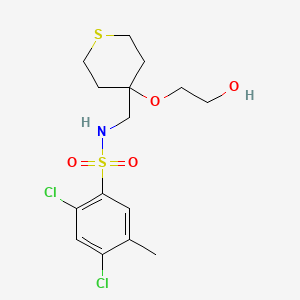
N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide is a synthetic organic compound It is characterized by the presence of a cyano group, an oxane ring, and a butanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol precursor.
Introduction of the cyano group: This step might involve the nucleophilic substitution of a halide with a cyanide ion.
Attachment of the phenoxy group: This can be done through an etherification reaction.
Formation of the butanamide moiety: This step could involve the amidation of a butanoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to convert the cyano group to an amine.
Substitution: The phenoxy group could be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst (e.g., palladium on carbon) can be used.
Substitution: Reagents like sodium hydride or alkyl halides can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be studied for its biological activity, including potential therapeutic effects.
Medicine: It could be investigated as a potential drug candidate for treating various diseases.
Industry: The compound might be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Cyanooxan-4-yl)-2-(2-methylphenoxy)butanamide
- N-(4-Cyanooxan-4-yl)-2-(2-ethylphenoxy)butanamide
- N-(4-Cyanooxan-4-yl)-2-(2-propylphenoxy)butanamide
Uniqueness
N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-4-16(24-17-8-6-5-7-15(17)14(2)3)18(22)21-19(13-20)9-11-23-12-10-19/h5-8,14,16H,4,9-12H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWRNMQYOXGWHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1(CCOCC1)C#N)OC2=CC=CC=C2C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2392914.png)
![4-[(2-methoxyphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2392915.png)
![3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392916.png)

![4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2392921.png)
![8-(2,3-Dichlorobenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2392922.png)



![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B2392932.png)
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2392933.png)
![6-(4-Bromophenyl)-4-(4-methoxyphenyl)-2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B2392934.png)
![3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2392935.png)
![(2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid;hydrochloride](/img/structure/B2392936.png)
